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Compound of Interest

Compound Name: sEH-IN-1

Cat. No.: B12368167

Get Quote

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of

inflammatory and cardiovascular diseases.[1][2][3] This enzyme plays a pivotal role in the

metabolism of endogenous lipid signaling molecules, specifically by converting anti-

inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic

acid (DHET) counterparts.[2][3][4] By inhibiting sEH, the beneficial effects of EETs—such as

vasodilation, anti-inflammatory actions, and analgesia—can be potentiated and prolonged.[1][3]

This guide provides a comprehensive technical overview of sEH-IN-1, also identified as TCPU,

a potent, orally active inhibitor of soluble epoxide hydrolase. We will delve into its chemical

structure, molecular properties, mechanism of action, and pharmacokinetic profile, offering

field-proven insights for researchers and drug development professionals exploring the

therapeutic potential of sEH inhibition.

Chemical Identity and Molecular Properties
sEH-IN-1 (TCPU) is a urea-based inhibitor designed for high potency and favorable

pharmacokinetic characteristics. Its core structure facilitates strong interaction with the active

site of the sEH enzyme.[2][5]
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Property Value Source

Compound Name sEH inhibitor-1 (TCPU) [6]

CAS Number 1208549-68-1 [6]

Molecular Formula C₁₇H₂₀F₃N₃O₃ [6]

Molecular Weight 371.35 g/mol [6]

Appearance White to off-white solid [6]

SMILES

O=C(NC1=CC=C(C=C1)OC(F)

(F)F)NC2CCN(CC2)C(C3CC3)

=O

[6]

Solubility
DMSO: 125 mg/mL (336.61

mM)
[6]

Note: The high solubility in DMSO requires ultrasonic assistance. Hygroscopic nature of DMSO

can impact solubility; use freshly opened solvent for best results.[6]

Mechanism of Action: Potent and Selective sEH
Inhibition
The therapeutic efficacy of sEH-IN-1 stems from its direct inhibition of the C-terminal hydrolase

domain of the soluble epoxide hydrolase enzyme.[2] The urea pharmacophore is a key

structural feature, designed to mimic the transition state of epoxide hydrolysis and establish

critical hydrogen bond interactions within the enzyme's catalytic triad (specifically with Asp335,

Tyr383, and Tyr466).[5] This binding prevents the conversion of EETs to DHETs, thereby

increasing the bioavailability of the protective EETs.

The inhibition of sEH shifts the balance of the arachidonic acid metabolic cascade towards its

anti-inflammatory and vasodilatory arm.
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Figure 1. Mechanism of sEH-IN-1 in the Arachidonic Acid Cascade.

sEH-IN-1 exhibits potent inhibitory activity, with IC₅₀ values in the low nanomolar range,

demonstrating its high affinity for the target enzyme across different species.
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Species IC₅₀ Value Source

Human sEH 0.4 nM [6]

Murine sEH 5.3 nM [6]

Pharmacokinetic Profile
A critical attribute of sEH-IN-1 (TCPU) is its oral bioavailability, which is essential for its

potential as a therapeutic agent.[6] Pharmacokinetic studies in murine models have

characterized its absorption, distribution, metabolism, and excretion profile following oral

gavage.

Dose (mg/kg) Cₘₐₓ (nmol/L) Tₘₐₓ (h) AUCₜ (µM·h) MRT (h)

0.1 270 ± 120 5.3 ± 1.2 2.2 ± 1.1 18.9 ± 6.6

0.3 1680 ± 1170 4.7 ± 1.2 16.6 ± 8.8 16.9 ± 5.4

1.0 2560 ± 95 3.2 ± 2.2 43.8 ± 5.1 24.0 ± 1.8

3.0 5160 ± 265 3.9 ± 2.5 94.3 ± 8.0 32.1 ± 5.6

Data from oral

gavage

administration in

a murine model.

[6] Cₘₐₓ:

Maximum blood

concentration;

Tₘₐₓ: Time of

maximum

concentration;

AUCₜ: Area

under the

concentration-

time curve; MRT:

Mean residence

time.
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These data indicate that sEH-IN-1 is well-absorbed orally and demonstrates a dose-

proportional increase in systemic exposure.[6] The mean residence time suggests sustained

activity, a desirable feature for therapeutic applications.

Experimental Protocols
General Synthesis of Urea-Based sEH Inhibitors
The synthesis of 1,3-disubstituted ureas like sEH-IN-1 typically involves the reaction of an

isocyanate with a primary or secondary amine. This method provides a reliable and high-

yielding route to the final compound.

Start Materials

Amine Precursor
(e.g., 4-(trifluoromethoxy)aniline)

Isocyanate Precursor
(e.g., 1-(cyclopropanecarbonyl)piperidine-4-isocyanate)

Reaction Step:
Nucleophilic Addition

Purification
(e.g., Column Chromatography)

Characterization
(NMR, MS, HPLC)

Final Product:
sEH-IN-1 (TCPU)
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Figure 2. General workflow for the synthesis of urea-based sEH inhibitors.

Step-by-Step Protocol:

Precursor Preparation: Prepare the requisite amine and isocyanate precursors. The

isocyanate can often be generated in situ from a corresponding carboxylic acid via a Curtius

or similar rearrangement, or from an amine using phosgene or a phosgene equivalent.

Reaction Setup: Dissolve the amine precursor (1.0 equivalent) in a suitable aprotic solvent

(e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

Nucleophilic Addition: Add the isocyanate precursor (1.0-1.2 equivalents) to the solution,

either neat or dissolved in the same solvent. The reaction is typically conducted at room

temperature.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is

consumed.

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The

crude product can be redissolved in a suitable solvent (e.g., ethyl acetate) and washed with

aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted

starting materials and byproducts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude residue using flash column chromatography on silica gel.

Characterization: Confirm the structure and purity of the final product using analytical

techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and

HPLC.

In Vitro sEH Inhibitor Screening Assay
An in vitro assay is essential for determining the potency (IC₅₀) of candidate inhibitors.[7][8] A

common method utilizes a fluorogenic substrate that, upon hydrolysis by sEH, releases a
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fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is

proportional to its potency.

Materials:

Recombinant human or murine sEH enzyme

Fluorogenic sEH substrate (e.g., CMNPC)

Assay Buffer (e.g., Tris-HCl, pH 7.4)

sEH-IN-1 (TCPU) or test compound, serially diluted in DMSO

96-well microplate (black, clear bottom)

Fluorescence microplate reader

Step-by-Step Protocol:

Compound Plating: Prepare serial dilutions of sEH-IN-1 in DMSO. Dispense a small volume

(e.g., 1 µL) of each dilution into the wells of the 96-well plate. Include controls for 100%

enzyme activity (DMSO only) and background (no enzyme).

Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired working

concentration in pre-chilled assay buffer.

Enzyme Addition: Add the diluted enzyme solution to each well containing the test compound

or DMSO.

Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to

allow the inhibitor to bind to the enzyme.

Substrate Preparation: Prepare the fluorogenic substrate solution in the assay buffer.

Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.

Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-

set to the appropriate excitation/emission wavelengths. Measure the fluorescence kinetically
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over a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

Data Analysis:

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

Normalize the rates relative to the DMSO-only controls.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.

Biological & Therapeutic Potential
The potent and selective inhibition of sEH by compounds like sEH-IN-1 holds significant

therapeutic promise. By stabilizing EETs, these inhibitors can modulate biological pathways

related to inflammation, blood pressure, and pain.[1][9] Research applications for sEH-IN-1
include:

Cardiovascular Disease: Studying the role of EETs in regulating blood pressure and

protecting against cardiac hypertrophy.[1][10]

Inflammation: Investigating the anti-inflammatory effects of sEH inhibition in models of

inflammatory diseases.[9][10]

Neuropathic Pain: Exploring the analgesic properties of elevated EET levels in pain models.

[1]

Diabetes: Examining the potential of sEH inhibitors to mitigate diabetic complications, such

as nephropathy and neuropathy.[10][11]

The favorable oral pharmacokinetic profile of sEH-IN-1 (TCPU) makes it a valuable tool for in

vivo studies in these areas, facilitating the translation of in vitro findings to preclinical models.[6]

Conclusion
sEH-IN-1 (TCPU) is a highly potent and selective inhibitor of soluble epoxide hydrolase with

excellent oral bioavailability. Its well-defined chemical properties, clear mechanism of action,

and characterized pharmacokinetic profile make it an invaluable research tool for scientists and
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a strong lead scaffold for drug development professionals. By effectively increasing the levels

of protective EETs, sEH-IN-1 provides a powerful means to explore the pathophysiology of

numerous cardiovascular and inflammatory diseases and to validate sEH as a high-value

therapeutic target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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